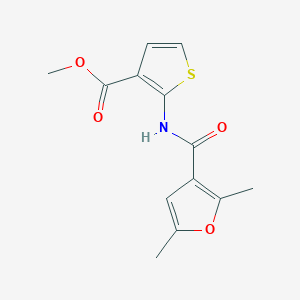![molecular formula C24H29FN4O4S B2635806 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 933217-58-4](/img/structure/B2635806.png)
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H29FN4O4S and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
A study by Krishnamurthy et al. (2011) synthesized a series of sulfonamide and carboxamide derivatives, including structures similar to the compound , which showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria. The research highlights the potential of these compounds in developing new antimicrobial agents Krishnamurthy et al., 2011.
PET Tracers for 5-HT1A Receptors
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET imaging of serotonin 5-HT1A receptors. These compounds, including similar chemical structures to the compound in focus, exhibit high brain uptake and stability, suggesting their utility in studying neuropsychiatric disorders García et al., 2014.
Anticancer Agents
Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These compounds, related to the molecule , showed significant antiproliferative activity against various cancer cell lines, indicating their promise as anticancer agents Rehman et al., 2018.
Serotonin Receptor Antagonists
Terrón et al. (2007) investigated compounds for their potential to mediate hypotension through serotonin 5-HT(1B/1D) receptors, including structures akin to our compound of interest. These findings could inform the development of new drugs targeting cardiovascular disorders Terrón et al., 2007.
Antibacterial Agents
Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, similar to the compound , and evaluated their antibacterial potentials. These compounds showed moderate inhibitory activity against both Gram-positive and Gram-negative bacteria Iqbal et al., 2017.
CGRP Receptor Inhibitor Synthesis
Cann et al. (2012) discussed the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing the application of similar compounds in synthesizing receptor-specific drugs. This work demonstrates the pharmaceutical chemistry strategies involved in developing targeted therapies Cann et al., 2012.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S/c1-18-2-6-22(7-3-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)21-8-4-20(25)5-9-21/h2-9,19H,10-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKMVUWMHQYPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

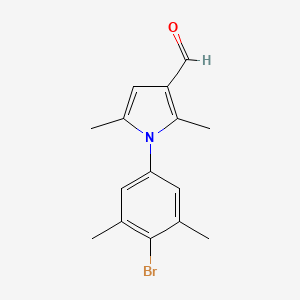
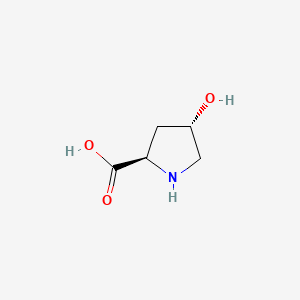
![5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline](/img/structure/B2635727.png)
![Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-](/img/structure/B2635729.png)
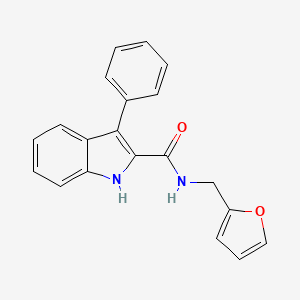

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)

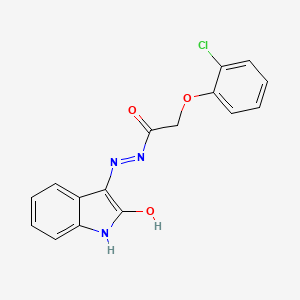
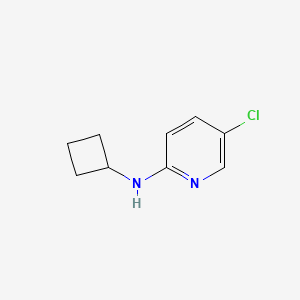
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)
